N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide
Description
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a quaternary ammonium salt characterized by a unique structural framework. The molecule comprises:
- Adamantane backbone: A rigid, diamondoid hydrocarbon known for enhancing thermal stability and lipophilicity.
- Acetamide linkage: Connects the adamantane group to a dimethylaminopropyl chain.
- Quaternary ammonium center: Formed via ethyl iodide-mediated quaternization of the tertiary amine, resulting in a positively charged nitrogen atom and an iodide counterion .
This compound is hypothesized to exhibit applications in drug delivery (due to adamantane’s membrane-penetrating properties) and materials science (as a surfactant or ionic liquid precursor).
Properties
CAS No. |
54099-15-9 |
|---|---|
Molecular Formula |
C19H35IN2O |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[3-(dimethylamino)propyl]acetamide;iodoethane |
InChI |
InChI=1S/C17H30N2O.C2H5I/c1-19(2)5-3-4-18-16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17;1-2-3/h13-15H,3-12H2,1-2H3,(H,18,20);2H2,1H3 |
InChI Key |
FWQPYJLPQQPRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCI.CN(C)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves multiple steps. One common method starts with the reaction of adamantane acetic acid with thionyl chloride to form adamantane acetyl chloride. This intermediate is then reacted with N-(3-(dimethylamino)propyl)amine to form N-(3-(dimethylamino)propyl)-1-adamantaneacetamide. Finally, the amide is treated with ethyl iodide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The ethyl iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-1-adamantaneacetamide ethyl iodide involves its interaction with specific molecular targets. The dimethylamino propyl side chain can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The adamantane core provides structural stability, while the ethyl iodide group can participate in various biochemical reactions. These interactions can modulate cellular pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Adamantane Moieties
Key Differences :
Quaternary Ammonium Salts with Varied Substituents
Key Differences :
- Functional Groups: The target compound’s adamantane moiety distinguishes it from naphthalimide-based (NP9) or perfluorinated () quaternary salts.
- Synthesis : The target compound likely follows a quaternization pathway similar to NP9 but requires precise control to avoid side reactions (e.g., competing alkylation at the acetamide oxygen) .
Acetamide Derivatives with Aminoalkyl Chains
Key Differences :
- Bioactivity: SzR-105’s hydroxyquinoline core suggests central nervous system activity, whereas the target compound’s adamantane group may favor antiviral or protein-targeting applications (analogous to adamantane-based drugs like rimantadine).
- Charge State : The target compound’s permanent positive charge (quaternary ammonium) contrasts with SzR-105’s protonatable tertiary amine, affecting biodistribution and membrane permeability .
Physicochemical and Functional Comparisons
Solubility and Stability
- Target Compound : High water solubility due to ionic character; adamantane may improve lipid bilayer interaction.
- Perfluorinated Analogues () : Extreme hydrophobicity limits aqueous solubility but enhances compatibility with fluorinated matrices.
- NP9 () : Moderate solubility in organic solvents due to aromatic naphthalimide groups.
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